molecular formula C7H11ClN2O3 B2579360 2-Hydroxy-3-(1-methyl-1H-imidazol-4-yl)propanoic acid hydrochloride CAS No. 2228364-65-4

2-Hydroxy-3-(1-methyl-1H-imidazol-4-yl)propanoic acid hydrochloride

Cat. No. B2579360
CAS RN: 2228364-65-4
M. Wt: 206.63
InChI Key: VGUXFJZEVYVFQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Hydroxy-3-(1-methyl-1H-imidazol-4-yl)propanoic acid hydrochloride” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole has been synthesized by various methods. One of the common methods involves the reaction of glyoxal and ammonia . Recent advances have been made in the regiocontrolled synthesis of substituted imidazoles, which are key components to functional molecules used in a variety of everyday applications .

Scientific Research Applications

Coordination Chemistry and Molecular Structure

One application of 2-Hydroxy-3-(1H-imidazol-4-yl)propanoic acid is in coordination chemistry, where it acts as a bidentate ligand to form complexes. For instance, it has been used to synthesize a cobalt(II) compound, showcasing a slightly distorted octahedral coordination geometry. This compound is part of a study exploring the structural intricacies of metal coordination, highlighting the molecule's ability to form stable complexes with transition metals through its carboxylate and hydroxyl groups, which may have implications for catalysis or materials science (Okabe & Adachi, 1999).

Ionic Liquids and Solvent Properties

Another area of interest is the synthesis of new ionic liquids containing (2-hydroxypropyl)-functionalized imidazolium cations, derived from reactions involving 1-methylimidazole. These ionic liquids exhibit unique properties such as increased hydrophilicity and the ability to form liquid-liquid biphases with acetone. The research into these substances could lead to advancements in green chemistry, offering insights into solvent behavior, catalysis, and potentially enhancing reaction efficiencies (Holbrey et al., 2003).

Magnetic and Structural Analysis

The compound also finds application in studies focusing on the structural and magnetic properties of materials. For example, research on hydrochloride crystals based on related imidazole compounds has examined the relationship between crystal stacking structures and magnetic properties. Such studies contribute to the field of material science, particularly in understanding and designing materials with specific magnetic behaviors, which could be crucial for data storage technologies (Yong et al., 2013).

properties

IUPAC Name

2-hydroxy-3-(1-methylimidazol-4-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3.ClH/c1-9-3-5(8-4-9)2-6(10)7(11)12;/h3-4,6,10H,2H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUXFJZEVYVFQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)CC(C(=O)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.